molecular formula C21H25ClN2O2 B1334036 3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride CAS No. 669713-56-8

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride

Cat. No. B1334036
CAS RN: 669713-56-8
M. Wt: 372.9 g/mol
InChI Key: FJXCUFDCDDVCDG-UHFFFAOYSA-N
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Description

“3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride” is a chemical compound with the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride” can be represented by the SMILES notation: C1CC (CN (C1)C (=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride” include a molecular formula of C21H25ClN2O2 and a molecular weight of 372.89 .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research for the study of proteomes and their functions. The Fmoc group protects the amine during peptide synthesis, which is crucial for the production of peptides and proteins for experimental analysis .

Drug Synthesis

It serves as an intermediate in the synthesis of pharmaceutical drugs. Its piperidine structure is a common motif in medicinal chemistry, and the compound can be used to create a variety of pharmacologically active molecules.

Biochemical Studies

Researchers use this compound in biochemical studies to investigate the structure and function of biological molecules. It can help in understanding the interaction between different biochemical compounds .

Chemical Biology

In chemical biology, it’s applied to explore the chemical processes within and relating to living organisms. It aids in the modification of biomolecules for better understanding of biological processes .

Therapeutic Agent Development

The compound is significant in the development of therapeutic agents. Its chemical structure allows for the creation of novel compounds with potential therapeutic effects, particularly in the field of neurology and psychiatry due to the piperidine moiety.

Material Science

It has applications in material science, particularly in the development of new materials with biological applications. The Fmoc group can be used to introduce organic functionalities into materials .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in chromatography and mass spectrometry to identify and quantify other substances .

Agricultural Chemistry

It may also find applications in agricultural chemistry for the synthesis of agrochemicals. The piperidine ring is a common structure in many pesticides and herbicides .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride" .

Mechanism of Action

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXCUFDCDDVCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373394
Record name (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride

CAS RN

669713-56-8
Record name 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 669713-56-8
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